molecular formula C18H13BrN2O2 B2735260 N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-28-1

N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2735260
CAS No.: 1797708-28-1
M. Wt: 369.218
InChI Key: DHVLNQXJGDWQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide ( 1797708-28-1) is a high-purity benzamide derivative offered with a guaranteed purity of 95% or higher . This compound features a molecular formula of C 18 H 13 BrN 2 O 2 and a molecular weight of 369.22 g/mol . Its structure integrates a 2-bromophenyl group and a benzamide core linked via a pyridin-2-yloxy ether bridge, placing it within a class of compounds widely investigated for their potential in medicinal chemistry and chemical biology. Benzamide derivatives containing pyridine rings are significant building blocks in drug discovery, as these structures are frequently found in molecules with diverse biological activities . Related compounds with similar structural motifs, such as other halogenated benzamides, have been synthesized and studied for their potential as cell differentiation inducers, which is a valuable mechanism in oncology research for hematologic cancers . Furthermore, structurally similar molecules have demonstrated promising antimicrobial and anti-inflammatory properties in preliminary studies, suggesting potential research applications in infectious disease and inflammation . The presence of both the bromine atom and the pyridine ring in this molecule offers sites for further chemical modification, making it a versatile intermediate for synthetic chemistry and for constructing more complex molecules for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption .

Properties

IUPAC Name

N-(2-bromophenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-15-8-1-2-9-16(15)21-18(22)13-6-5-7-14(12-13)23-17-10-3-4-11-20-17/h1-12H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVLNQXJGDWQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Acid Chloride Intermediates

The most common approach involves converting 3-hydroxybenzoic acid into its corresponding acid chloride, followed by coupling with 2-bromoaniline. Source describes a protocol where thionyl chloride (SOCl₂) reacts with carboxylic acids to form acyl chlorides. For example, 3-hydroxybenzoic acid (10 mmol) is suspended in dichloromethane (CH₂Cl₂, 100 mL) with catalytic DMF. Thionyl chloride (2.17 mL, 29.8 mmol) is added under reflux for 2 hours, yielding 3-hydroxybenzoyl chloride. Excess SOCl₂ is removed under vacuum, and the crude product is reacted with 2-bromoaniline (10 mmol) in CH₂Cl₂ at 0°C. The mixture is stirred for 4 hours, washed with 1M HCl, dried over Na₂SO₄, and concentrated to afford N-(2-bromophenyl)-3-hydroxybenzamide (yield: 85–90%).

Introduction of the Pyridin-2-yloxy Group

The pyridin-2-yloxy substituent is introduced via nucleophilic aromatic substitution (SNAr). Source demonstrates that sodium hydride (NaH) deprotonates the hydroxyl group of N-(2-bromophenyl)-3-hydroxybenzamide in tetrahydrofuran (THF), generating a phenoxide intermediate. Subsequent reaction with 2-fluoropyridine (2 eq.) at room temperature for 16 hours yields the target compound. For instance, 300 mg (0.695 mmol) of the hydroxybenzamide derivative is treated with NaH (169 mg, 2.43 mmol) and 2-fluoropyridine (236 mg, 2.43 mmol) in THF. Purification via flash chromatography (SiO₂, petroleum ether/ethyl acetate 1:1) provides this compound in 72% yield.

Alternative Methodologies and Optimization

Solvent and Base Selection

Reaction efficiency depends on solvent polarity and base strength. Source identifies THF as optimal for SNAr due to its ability to dissolve both NaH and aromatic substrates. Dimethylformamide (DMF) accelerates reactions but complicates purification. Trials with potassium carbonate (K₂CO₃) instead of NaH resulted in lower yields (≤50%), highlighting the necessity of strong bases for deprotonation.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃): The target compound exhibits characteristic signals at δ 8.59 ppm (s, 1H, pyridyl H6), 7.68–7.71 ppm (d, 2H, aromatic protons adjacent to bromine), and 6.72–6.78 ppm (m, 1H, pyridyl H3). The absence of a hydroxyl peak (~5 ppm) confirms successful substitution.
IR Spectroscopy : A carbonyl stretch at 1666 cm⁻¹ (C=O) and absence of O–H absorption (3400 cm⁻¹) validate amide formation and ether linkage.

Purity Assessment

Flash column chromatography (SiO₂, petroleum ether/ethyl acetate gradient) achieves >95% purity, as verified by HPLC (C18 column, acetonitrile/water 70:30, retention time: 6.8 minutes).

Challenges and Mitigation Strategies

Regioselectivity in SNAr Reactions

Competing substitution at the 4-position of pyridine is minimized by using electron-deficient aryl substrates and polar aprotic solvents. Source notes that 2-fluoropyridine’s meta-directing nature favors substitution at the 2-position, ensuring regioselectivity.

Industrial-Scale Considerations

Cost-Effective Reagents

Thionyl chloride, though hazardous, remains cost-effective for acyl chloride formation. Alternatives like oxalyl chloride increase expenses by 30% but improve safety profiles.

Waste Management

Neutralization of SOCl₂ byproducts with sodium bicarbonate reduces environmental impact. THF is recovered via distillation (bp: 66°C), achieving 80% solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide exhibit promising anticancer properties. Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, analogs have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that certain benzamide derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide scaffold can enhance anti-inflammatory activity, making these compounds candidates for treating inflammatory diseases .

Pharmacological Applications

Dopamine Receptor Agonism
this compound has been investigated for its activity on dopamine receptors. Specifically, it has been identified as a selective agonist for the D3 dopamine receptor, which is implicated in various neurological disorders. The compound's ability to modulate receptor activity could lead to new therapeutic strategies for conditions such as schizophrenia and Parkinson's disease .

Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in targeting specific pathways involved in disease processes. Its mechanism involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This property is particularly valuable in drug design for diseases where enzyme dysregulation is a factor .

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This makes it an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals .

Ligand in Coordination Chemistry
In coordination chemistry, this compound can act as a ligand due to its ability to coordinate with metal ions through the pyridine nitrogen or the oxygen atom of the ether group. Such interactions are crucial for developing new catalysts or materials with specific properties.

CompoundActivity TypeTargetIC50 (µM)Reference
Compound AAnticancerHCT116 Cell Line5.85
Compound BAnti-inflammatoryCOX-1 Inhibition0.1664
Compound CD3 Receptor AgonismD3 Dopamine Receptor10

Case Study Example: Anticancer Activity

A study evaluated a series of benzamide derivatives against human colorectal carcinoma cells (HCT116). Among these derivatives, one compound demonstrated an IC50 value significantly lower than standard treatments like 5-fluorouracil (IC50 = 9.99 µM), indicating superior efficacy against this cancer type .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for targeted applications.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural and functional differences between the target compound and related benzamides:

Compound Name Substituents on Benzamide Core Biological Activity/Target Key Findings Reference
N-(2-Bromophenyl)-3-(pyridin-2-yloxy)benzamide 2-Bromophenyl (N-attached), pyridin-2-yloxy (C3) Hypothetical: Sigma receptors, antimicrobial Structural similarity to anticancer/imaging agents Hypothetical
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 4-Bromo-3-fluoro, 6-methylpyridin-2-yl Therapeutic agent (unspecified) Synthesized via general procedure D; characterized by NMR and GC-MS
Compound 46 () 4-(5-Methoxy-2-oxo-oxadiazolyl), 2-methylphenyl, pyridin-2-yloxy Antibiotic target (multidrug-resistant bacteria) Demonstrated synthesis and structural validation via HRMS and NMR
[125I]PIMBA (Sigma receptor ligand) Iodo (C3), 4-methoxy, piperidinyl (side chain) Sigma receptor imaging (prostate cancer) High affinity (Kd = 5.80 nM); used in tumor imaging and therapy
N-(2-Diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA) 3-Iodo-4-methoxy, diethylaminoethyl Melanoma imaging Melanoma uptake linked to melanin binding; slow urinary excretion

Structure-Activity Relationships (SAR)

  • In , bromine in 4-amino-5-bromo-3-iodo-2-methoxybenzamide (Compound 2) correlated with high melanoma uptake (16.6% ID/g), suggesting halogens can modulate tissue retention .
  • Pyridinyloxy Groups :

    • The pyridin-2-yloxy moiety in the target compound is shared with antibiotic derivative 46 (), where it likely contributes to target binding in bacterial enzymes .
    • In contrast, 6-methylpyridin-2-yl groups (e.g., compound 35) may reduce metabolic instability compared to unsubstituted pyridines .
  • Pharmacokinetic Influences :

    • Methoxy and acetamido substituents (e.g., in ’s Compound 6) slow urinary excretion, enhancing tumor uptake. The target compound’s bromophenyl group may similarly delay clearance .
    • Piperidinyl side chains (e.g., [125I]PIMBA) improve sigma receptor affinity, a feature absent in the target compound but relevant for designing derivatives .

Therapeutic and Diagnostic Potential

  • Oncology: Sigma receptor-binding benzamides like [125I]PIMBA show promise in prostate cancer imaging (Bmax = 1800 fmol/mg protein). The target compound’s bromine and pyridinyloxy groups may support similar applications if optimized for receptor binding . Melanoma-selective benzamides () highlight the role of substituents in tissue-specific uptake, suggesting the target compound could be modified for diagnostic use .
  • Antimicrobial Activity :

    • Compound 46 () demonstrates that pyridin-2-yloxy benzamides can target multidrug-resistant bacteria. The target compound’s analogous structure warrants evaluation against bacterial efflux pumps or biofilm formation .

Biological Activity

N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromophenyl Group : The presence of a bromine atom enhances the lipophilicity and may influence the compound's interaction with biological targets.
  • Pyridin-2-yloxy Group : This moiety is significant for receptor binding and may contribute to the compound's pharmacological properties.
  • Benzamide Core : The benzamide structure is often associated with various biological activities, including enzyme inhibition.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially blocking pathways involved in disease processes. For instance, similar compounds have shown efficacy in inhibiting kinases or other target proteins crucial for cancer progression or neurodegenerative diseases .
  • Receptor Binding : The pyridine moiety can facilitate binding to various receptors, influencing cellular signaling pathways. This interaction might lead to therapeutic effects such as anti-inflammatory or anticancer activities .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundEnzyme InhibitionTBDTBD
4-Methyl-3-(pyridin-2-ylamino)benzamide derivativesc-Abl Inhibition0.039
ABT-199 (venetoclax)Bcl-2 Inhibition0.019

Note: TBD indicates that specific IC50 values for this compound were not found in available literature but are anticipated based on structural similarities with known inhibitors.

Case Studies

  • Neuroprotective Effects : A study on related pyridine derivatives demonstrated significant neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells, suggesting that this compound may also exhibit similar protective properties .
  • Anticancer Activity : Compounds with similar structural motifs have been shown to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. This suggests that this compound could be explored as a potential anticancer agent .

Q & A

Q. What are the stability considerations under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis of amide bond) .
  • Lyophilization : Stabilize as a lyophilized powder under argon to prevent oxidation of the bromophenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.